5-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
3-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER is a complex organic compound that features a benzodioxole moiety, an isoxazole ring, and a phenyl methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the benzodioxole and isoxazole intermediates. The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde, followed by methylation. The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzodioxole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or isoxazole rings.
Scientific Research Applications
3-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the isoxazole ring may participate in binding to active sites or modulating biological pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-Ylmethylamine: Shares the benzodioxole moiety but differs in the functional groups attached.
2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid: Contains a similar benzodioxole structure but with different substituents.
N-(1,3-Benzodioxol-5-Ylmethyl)-N-(1,3-Benzodioxol-5-Ylmethylene)amine: Another compound with a benzodioxole moiety but with different functional groups.
Uniqueness
3-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to its combination of a benzodioxole moiety, an isoxazole ring, and a phenyl methyl ether group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C18H17NO4/c1-20-14-4-2-3-13(9-14)16-10-15(23-19-16)7-12-5-6-17-18(8-12)22-11-21-17/h2-6,8-9,15H,7,10-11H2,1H3 |
InChI Key |
CEKRNDWFZJIKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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